molecular formula C15H13N3O B5374224 3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline

3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline

Cat. No. B5374224
M. Wt: 251.28 g/mol
InChI Key: ALGJISPBRKTXFA-UHFFFAOYSA-N
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Description

3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline, also known as MOA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that consists of an oxadiazole ring and an aniline moiety. The compound is synthesized by a multi-step process, and its properties have been extensively studied to determine its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline is not fully understood, but it is believed to act by inhibiting the growth and proliferation of microorganisms and cancer cells. It has been shown to inhibit the synthesis of DNA, RNA, and proteins, which are essential for the growth and survival of these cells.
Biochemical and Physiological Effects:
3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as urease, tyrosinase, and acetylcholinesterase. It has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline has several advantages and limitations for lab experiments. One of the main advantages is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antimicrobial agents. However, one of the limitations is its potential toxicity, which requires careful evaluation before its use in lab experiments.

Future Directions

There are several future directions for the study of 3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline. One potential direction is the development of new antimicrobial agents based on the structure of 3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline. Another potential direction is the study of its potential applications in the treatment of various diseases such as cancer and Alzheimer's disease. Further studies are required to fully understand the mechanism of action of 3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline and its potential applications in scientific research.

Synthesis Methods

The synthesis of 3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline involves a multi-step process that includes the reaction of 2-methylbenzonitrile with hydrazine hydrate to form 2-methylbenzohydrazide. The resulting compound is then reacted with carbon disulfide to form 2-methylbenzothiohydrazide. The final step involves the reaction of 2-methylbenzothiohydrazide with 2-chloro-5-nitroaniline to form 3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline.

Scientific Research Applications

3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline has been studied extensively for its potential applications in scientific research. It has been shown to have significant antimicrobial activity against various microorganisms such as Escherichia coli, Staphylococcus aureus, and Candida albicans. It has also been shown to have potential anticancer activity against various cancer cell lines such as HeLa, MCF-7, and A549.

properties

IUPAC Name

3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-5-2-3-8-13(10)15-18-17-14(19-15)11-6-4-7-12(16)9-11/h2-9H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGJISPBRKTXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(O2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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